molecular formula C23H16ClN3O B12933207 Benzamide, 4-chloro-N-(2,6-diphenyl-4-pyrimidinyl)- CAS No. 820961-38-4

Benzamide, 4-chloro-N-(2,6-diphenyl-4-pyrimidinyl)-

Cat. No.: B12933207
CAS No.: 820961-38-4
M. Wt: 385.8 g/mol
InChI Key: DSWKVXIBGFFTBK-UHFFFAOYSA-N
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Description

4-chloro-N-(2,6-diphenylpyrimidin-4-yl)benzamide is a chemical compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,6-diphenylpyrimidin-4-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,6-diphenylpyrimidine-4-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,6-diphenylpyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

4-chloro-N-(2,6-diphenylpyrimidin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,6-diphenylpyrimidin-4-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2,6-diaminopyrimidine: This compound shares the pyrimidine core but has different substituents, leading to distinct properties and applications.

    2,6-diphenylpyrimidine-4-amine: Similar in structure but lacks the benzamide moiety, resulting in different biological activities.

Uniqueness

4-chloro-N-(2,6-diphenylpyrimidin-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with phenyl groups and a benzamide moiety makes it a versatile compound for various research and industrial applications .

Properties

CAS No.

820961-38-4

Molecular Formula

C23H16ClN3O

Molecular Weight

385.8 g/mol

IUPAC Name

4-chloro-N-(2,6-diphenylpyrimidin-4-yl)benzamide

InChI

InChI=1S/C23H16ClN3O/c24-19-13-11-18(12-14-19)23(28)27-21-15-20(16-7-3-1-4-8-16)25-22(26-21)17-9-5-2-6-10-17/h1-15H,(H,25,26,27,28)

InChI Key

DSWKVXIBGFFTBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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